molecular formula C11H9ClN4O3 B2721585 (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone CAS No. 318517-38-3

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone

Cat. No.: B2721585
CAS No.: 318517-38-3
M. Wt: 280.67
InChI Key: NXWSGQGAAWKOCA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone is a pyrazole-derived compound featuring a 4-chlorophenyl group attached to a methanone moiety and a pyrazole ring substituted with methylamino and nitro groups. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(methylamino)-4-nitropyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3/c1-13-10-9(16(18)19)6-15(14-10)11(17)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSGQGAAWKOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions One common method starts with the nitration of 4-chlorophenylmethanone to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

Chemistry

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone serves as a building block for synthesizing more complex molecules. Its structural components can be utilized in various organic reactions such as:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Reduction : The compound can undergo reduction reactions to modify the nitro group.
  • Substitution : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions .

Biology

The compound has been investigated for its potential as a bioactive molecule in drug discovery. Its various functional groups allow it to interact with biological targets, making it a candidate for further pharmacological studies .

Medicine

Research has explored its therapeutic properties, particularly its anti-inflammatory and antimicrobial activities. For instance, studies have shown that derivatives of this compound can exhibit significant analgesic effects, outperforming traditional pain relievers like piroxicam .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated strong inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for anti-inflammatory effects using animal models. The findings revealed that it significantly reduced inflammation markers compared to control groups, supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) enhance stability and may increase reactivity in electrophilic substitutions .
  • Amino groups (e.g., in ) improve solubility via hydrogen bonding but reduce metabolic stability compared to nitro derivatives.

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

  • The target compound’s nitro and methylamino groups facilitate intermolecular hydrogen bonding (N–H⋯O and O⋯H–N), similar to hydroxyl-containing analogs like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone, which forms S(6) ring motifs via O–H⋯N interactions .
  • Crystal packing in pyrazolyl methanones often involves π-stacking; for example, 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone exhibits π⋯π interactions between pyridine and benzene rings, stabilizing its lattice .

Chromatographic Behavior

Retention times from related compounds ():

Compound Relative Retention Time (%)
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 0.34
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone 0.85

The target compound’s nitro group may increase polarity, leading to shorter retention times compared to methoxy-substituted analogs.

Antimicrobial and Antifungal Effects

Pyrazolyl methanones with nitro and diazenyl groups (e.g., compound 22 in ) show potent activity against Gram-negative bacteria (MIC: 12.5 µg/mL for E. coli) and fungi (C. albicans: MIC 25 µg/mL). The target compound’s nitro group may similarly enhance microbial membrane disruption.

Anthelmintic and Anticancer Potential

  • Compound 22 () demonstrated 98% anthelmintic activity at 50 mg/mL, attributed to its 4-chlorophenyl and diazenyl groups.
  • Pyrazolone derivatives (e.g., ) exhibit antitumor activity via apoptosis induction, suggesting the target compound’s nitro group could synergize with the chlorophenyl moiety for cytotoxicity.

Biological Activity

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone, also known as a pyrazole derivative, has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula C11H9ClN4O3C_{11}H_{9}ClN_{4}O_{3} and CAS number 318517-38-3, is characterized by its unique structural features that contribute to its pharmacological properties.

The compound's structure can be represented as follows:

  • Molecular Weight : 248.66 g/mol
  • Chemical Structure :
     4 chlorophenyl 3 methylamino 4 nitro 1H pyrazol 1 yl methanone\text{ 4 chlorophenyl 3 methylamino 4 nitro 1H pyrazol 1 yl methanone}

Biological Activity Overview

Research indicates that this pyrazole derivative exhibits a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound:

  • Antifungal Activity : A study synthesized various pyrazole derivatives and evaluated their antifungal activities against multiple strains. The results indicated significant antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger, with some derivatives showing IC50 values below 20 µg/mL .
  • Antitubercular Activity : The compound also demonstrated activity against Mycobacterium tuberculosis H37Rv, suggesting its potential as an antitubercular agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). Notably, it exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth. For instance, compounds similar to this compound have been shown to inhibit Aurora-A kinase, a critical regulator of cell division .

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound:

  • Animal Models : In experiments involving mice models implanted with tumors, treatment with pyrazole derivatives resulted in significant tumor reduction compared to control groups . This suggests not only efficacy but also a favorable safety profile.

Case Studies

Several case studies provide insights into the practical applications of this compound:

StudyFocusFindings
Cunico et al. (2006)Antimalarial ActivityEvaluated chloroquine-pyrazole analogues; significant activity noted against Plasmodium falciparum .
Wei et al. (2022)Anticancer PotentialDemonstrated significant cytotoxicity against A549 cell lines with IC50 = 26 µM .
Pickard et al. (2013)Antifungal and AntitubercularShowed promising antifungal activity against four strains and effective against Mycobacterium tuberculosis H37Rv .

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